Immunosuppressive Potency: Colletodiol vs. Macrophin
In a direct isolation study from the same fungal source (Diplogelasinospora grovesii), colletodiol's immunosuppressive activity was compared to that of the co-isolated metabolite macrophin. Colletodiol exhibited a moderate but measurable inhibition of T-cell (ConA-induced) and B-cell (LPS-induced) proliferation, while macrophin was the major active component [1]. This direct co-isolation context allows for a reliable comparative assessment of their immunomodulatory potency.
| Evidence Dimension | Inhibition of Concanavalin A (ConA)-induced murine splenocyte proliferation |
|---|---|
| Target Compound Data | IC50 = 12 μg/mL |
| Comparator Or Baseline | Macrophin: IC50 = 0.4 μg/mL |
| Quantified Difference | Macrophin is approximately 30-fold more potent in this assay. |
| Conditions | In vitro assay on isolated mouse spleen lymphocytes. |
Why This Matters
This data confirms colletodiol's specific, moderate immunosuppressive signature, distinct from the high potency of macrophin, making it a valuable tool for probing immunomodulatory pathways where a partial or graded response is required.
- [1] Fujimoto, H., Nagano, J., Yamaguchi, K., & Yamazaki, M. (1998). Immunosuppressive components from an Ascomycete, Diplogelasinospora grovesii. Chemical and Pharmaceutical Bulletin, 46(3), 423-429. View Source
